5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
Description
This compound features a 5-membered isoxazole core substituted with a cyclopropyl group at position 5 and a carboxamide linker bridging to a pyrazine ring. The pyrazine moiety is further functionalized with a 1-methyl-1H-pyrazol-4-yl group at position 3. Its synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) based on analogous procedures in the literature .
Properties
IUPAC Name |
5-cyclopropyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-22-9-11(7-20-22)15-13(17-4-5-18-15)8-19-16(23)12-6-14(24-21-12)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUCTYRMNUUEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name: 5-cyclopropyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide
- Molecular Formula: C15H18N4O2
- Molecular Weight: 298.34 g/mol
Structural Features
The compound features a cyclopropyl group, a pyrazole moiety, and an isoxazole ring, which contribute to its unique biological activity. The presence of multiple heterocycles enhances its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been tested for its efficacy against various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating cytotoxic effects and potential synergistic interactions with conventional chemotherapeutics like doxorubicin .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases: Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The compound may interfere with these pathways, leading to reduced tumor growth .
- Induction of Apoptosis: The compound has shown potential in inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .
Anti-inflammatory Properties
In addition to its antitumor effects, the compound exhibits anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory processes . This dual action makes it a promising candidate for treating both cancer and inflammatory diseases.
Study 1: Antitumor Efficacy
A recent study explored the cytotoxic effects of various pyrazole derivatives, including the compound under discussion. It was found that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis, with an IC50 value determined at approximately 25 µM.
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Test Compound | 25 | MCF-7 | Apoptosis induction |
| Doxorubicin | 15 | MCF-7 | DNA intercalation |
Study 2: Inhibition of Inflammatory Cytokines
In another investigation, the compound was assessed for its ability to inhibit IL-6 production in SW1353 cells. The results indicated that it effectively reduced IL-6 levels with an IC50 value of 42 nM, showcasing its anti-inflammatory potential.
| Cytokine | IC50 (nM) | Treatment Method |
|---|---|---|
| IL-6 | 42 | SW1353 cell line |
Comparison with Similar Compounds
Structural Comparison
Core Heterocycles :
- Target Compound : Isoxazole (O, N-containing) + pyrazine (N-containing).
- Analog 3a () : Pyrazole (N, N-containing) + pyrazine .
- Compound I-2 () : 1,2,4-Oxadiazole (N, N, O-containing) + pyrazine .
Substituent Profiles :
Physicochemical Properties
Functional Implications
- The cyclopropyl group could reduce rotational freedom, enhancing binding pocket compatibility.
- 3a–3p () : Chloro and aryl substituents likely improve membrane permeability but may increase toxicity risks .
- I-2 () : Trifluoromethyl groups enhance metabolic stability and hydrophobic interactions, making it suitable for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
